1,6-Dibenzoyl-D-Mannitol: A Strategic Chiral Scaffold for Drug Development
1,6-Dibenzoyl-D-Mannitol: A Strategic Chiral Scaffold for Drug Development
[1]
Executive Summary
1,6-Di-O-benzoyl-D-mannitol (CAS: 7226-27-9) is a high-value chiral building block derived from D-mannitol.[1] Unlike the fully substituted hexitols used as bulk excipients, this specific regioisomer serves as a precision intermediate in the synthesis of C2-symmetric ligands (e.g., phospholanes for asymmetric hydrogenation) and antineoplastic agents (e.g., Mitobronitol analogs).[1] Its utility lies in the selective protection of the primary hydroxyl groups at positions 1 and 6, leaving the four secondary hydroxyl groups (C2–C5) available for regioselective functionalization. This guide details its physiochemical profile, validated synthesis protocols, and critical applications in pharmaceutical chemistry.[1][2]
Molecular Architecture & Physiochemical Profile
The molecule features a linear hexitol backbone with two benzoyl ester caps. Its C2 symmetry is a critical asset, reducing the complexity of NMR spectra and ensuring stereochemical uniformity in downstream derivatives.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 1,6-di-O-benzoyl-D-mannitol | Also known as D-Mannitol-1,6-dibenzoate |
| CAS Number | 7226-27-9 | Distinct from fully benzoylated derivatives |
| Molecular Formula | C₂₀H₂₂O₈ | MW: 390.39 g/mol |
| Melting Point | 167–170 °C | High crystallinity aids purification |
| Solubility | Soluble in pyridine, hot methanol, DMF | Insoluble in water and non-polar alkanes |
| Chirality | (2R,3R,4R,5R) | Retains the stereochemistry of D-mannitol |
| Stability | Stable under anhydrous conditions | Susceptible to ester hydrolysis in strong base/acid |
Synthetic Pathways & Manufacturing
The synthesis relies on the kinetic differentiation between the primary (C1, C6) and secondary (C2–C5) hydroxyl groups of D-mannitol.[1]
Protocol: Selective 1,6-Benzoylation
Objective: Maximize yield of the 1,6-isomer while minimizing the 1,2,6-tribenzoate side product.[1]
Reagents:
Step-by-Step Methodology:
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Dissolution: Dissolve D-mannitol in hot anhydrous pyridine (~80–100 °C). Rationale: Mannitol has poor solubility in organic solvents; pyridine acts as both solvent and acid scavenger.
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Controlled Addition: Cool the solution to 0 °C. Add BzCl dropwise over 2 hours. Rationale: Low temperature favors the kinetic product (reaction at primary -OH) over the thermodynamic equilibration to secondary positions.[1]
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Reaction: Stir at room temperature for 12–16 hours.
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Quenching: Pour the mixture into ice-water to precipitate the crude esters.
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Purification (The Self-Validating Step): Recrystallize the crude solid from hot methanol .
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Validation: The 1,6-isomer crystallizes as needles (MP 169 °C), while the more soluble tribenzoates and tetrabenzoates remain in the mother liquor.
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Diagram 1: Synthesis & Divergent Applications
Caption: Kinetic control during benzoylation targets the primary alcohols, followed by solubility-based purification to isolate the 1,6-isomer.[1]
Reactivity & Functionalization
1,6-Dibenzoyl-D-mannitol acts as a "protected core," allowing chemists to manipulate the internal chiral centers without affecting the termini.[1]
Key Reaction Pathways
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Sulfonylation (Activation of C2–C5):
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Acetonide Formation:
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Reaction with 2,2-dimethoxypropane protects the C2/C3 and C4/C5 diols as isopropylidene ketals.[1]
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Utility: Further rigidifies the backbone for specific stereochemical applications.
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-
Oxidation:
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The secondary alcohols can be oxidized to ketones, though this destroys the chiral centers at those positions, it creates C2-symmetric diketones.
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Mechanistic Insight: Regioselectivity
The primary hydroxyls at C1 and C6 are sterically unencumbered and more nucleophilic than the secondary hydroxyls. By limiting the equivalents of benzoyl chloride to ~2.0 and keeping temperatures low, the reaction is chemically steered toward the 1,6-substitution. Any "over-reaction" hits the C2 or C5 positions next, forming the 1,2,6-tribenzoate impurity.[1]
Applications in Drug Development[8]
A. Precursor for Alkylating Agents (Mitobronitol Class)
While Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a distinct drug, the 1,6-dibenzoyl derivative represents a complementary "inverse" protection strategy.[1]
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Direct Link: To synthesize analogs where the internal positions are modified (e.g., methylated or acetylated) while keeping the 1,6-positions available for later bromination, researchers use 1,6-dibenzoyl-D-mannitol to lock the ends, modify the core (C2–C5), and then deprotect (Zemplén deacetylation) and brominate the termini.[1]
B. Chiral Ligand Synthesis (The DuPhos Route)
The most high-impact application of this scaffold is in the synthesis of chiral phospholane ligands.
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Workflow: 1,6-Dibenzoyl-D-mannitol
Hydrolysis to Mannitol (if purifying) OR Functionalization of internal diols Cyclization with primary phosphines.[1] -
Significance: These ligands are essential for the asymmetric synthesis of amino acids and other chiral APIs (Active Pharmaceutical Ingredients).
Analytical Characterization
Confirming the identity of 1,6-Dibenzoyl-D-mannitol requires checking for symmetry and specific functional group signals.[1]
Table 2: Spectroscopic Fingerprint
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.4–8.1 ppm (m, 10H) | Aromatic protons from two benzoyl groups.[1] |
| δ 4.4–4.6 ppm (dd, 2H) | H-1a/H-6a : Deshielded due to ester linkage (Downfield shift).[1] | |
| δ 4.2–4.3 ppm (dd, 2H) | H-1b/H-6b : Diastereotopic partner.[1] | |
| δ 3.6–3.9 ppm (m, 4H) | H-2 to H-5 : Internal protons remain shielded (similar to mannitol).[1] | |
| IR Spectroscopy | 1720 cm⁻¹ (Strong) | C=O stretching of the ester carbonyl. |
| 3300–3400 cm⁻¹ (Broad) | O-H stretching (confirms free secondary hydroxyls).[1] | |
| Mass Spectrometry | m/z 413 [M+Na]⁺ | Adduct ion confirming molecular weight (390 + 23).[1] |
Safety & Handling
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Hazards: 1,6-Dibenzoyl-D-mannitol is generally considered low toxicity but should be treated as a chemical irritant.[1]
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Reagents: Benzoyl chloride is lachrymatory and corrosive; Pyridine is toxic and has a noxious odor.[1] All synthesis steps must be performed in a fume hood.[1]
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Storage: Store in a cool, dry place. The ester linkages are stable, but prolonged exposure to moisture can lead to slow hydrolysis.
References
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Synthesis & Crystallography: Fallon, G. D., & Humphrey, D. G. (2001).[1] D-Mannitol-1,2,6-tribenzoate.[1] Acta Crystallographica Section E. Link (Describes the isolation of 1,6-dibenzoate as the major product).[1]
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Lipase-Catalyzed Synthesis: Duggan, P. J., et al. (2004).[1] Lipase-Catalyzed 1,6-Acylation of D-Mannitol. ResearchGate. Link
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General Properties: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7226-27-9. Link[1]
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Drug Analog Context: Institoris, L., et al. (1966).[6] Comparative data on the action mechanism of 1,6-dibromo-1,6-dideoxy-D-mannitol. Arzneimittelforschung. Link
Sources
- 1. Mitobronitol | C6H12Br2O4 | CID 656655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3:4,6-Di-O-benzylidene-D-mannitol | C20H22O6 | CID 9946856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7226-27-9, 1,6-Di-O-benzoyl-D-mannitol, CAS:7226-27-9 [chemsynlab.com]
- 6. Comparative data on the action mechanism of 1,6-dibromo-1,6-dideoxy-D-mannitol and 1,4-dimethanesulfonyloxy-n-butane - PubMed [pubmed.ncbi.nlm.nih.gov]
